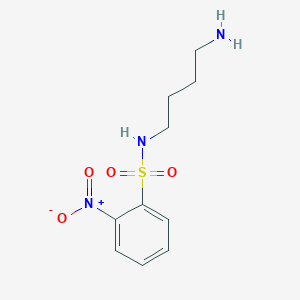

N-(4-氨基丁基)-2-硝基苯磺酰胺

描述

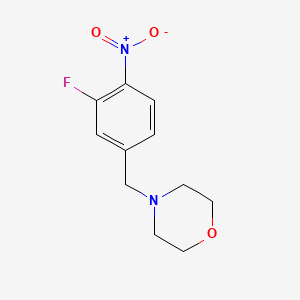

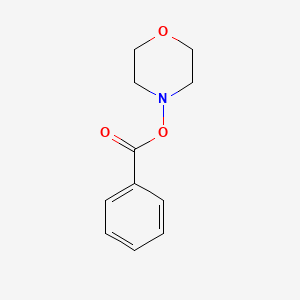

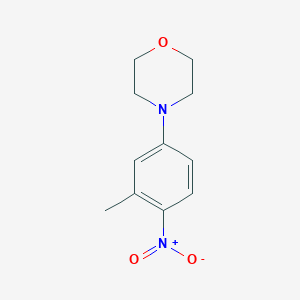

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a chemical compound that belongs to the class of nitrobenzenesulfonamides. These compounds are known for their versatility in organic synthesis, particularly in the preparation and protection of amines. The presence of the nitro and sulfonamide groups in the molecule provides reactive sites for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides typically involves the reaction of primary amines with nitrobenzenesulfonyl chloride. This method has been demonstrated to yield N-alkylated sulfonamides in near quantitative yields through alkylation reactions such as the Mitsunobu reaction or conventional methods . The sulfonamide group serves as a protecting group for the amine, which can be deprotected under mild conditions to yield the free amine . Additionally, the introduction of the nitro group allows for further functionalization through reactions such as reductions and vicarious nucleophilic substitution .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using experimental techniques like FT-IR and FT-Raman, as well as computational methods such as density functional theory (DFT) . These studies provide insights into the molecular conformation and the effects of substituents on the characteristic vibrational bands of the benzene sulfonamide core. The optimized structures of these compounds have been compared with experimental values, showing good agreement .

Chemical Reactions Analysis

Nitrobenzenesulfonamides are highly reactive and can participate in a variety of chemical reactions. They have been used as protecting groups for amines in peptide synthesis, allowing for the selective activation and coupling of amino acids . The nitro group in these compounds can also be selectively reduced or participate in nucleophilic substitution reactions, which is useful for the functionalization of the aromatic ring . Furthermore, the sulfonamide group can be used to introduce different protecting groups such as Boc, Alloc, and Cbz, which are commonly used in the synthesis of primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by the presence of the nitro and sulfonamide groups. These compounds are typically crystalline solids that can be characterized by their melting points, solubility, and stability under various conditions. The nitro group is an electron-withdrawing group that affects the acidity of the amine and the reactivity of the aromatic ring. The sulfonamide group, on the other hand, is a good leaving group that facilitates nucleophilic substitution reactions .

科学研究应用

胺合成中的多功能性

N-(4-氨基丁基)-2-硝基苯磺酰胺及相关化合物在二级胺合成中表现出卓越的多功能性。例如,从一级胺制备的硝基苯磺酰胺可以经历顺利的烷基化反应,形成N-烷基化磺酰胺。这个过程高效,产率接近定量,而且磺酰胺可以容易地去保护,提供高产率的二级胺(Fukuyama et al., 1995)。

在糖基化中的应用

包括N-(4-氨基丁基)-2-硝基苯磺酰胺在内的氨基酸衍生的硝基苯磺酰胺已成功应用于三甲基葡萄糖基化反应。这种方法涉及将这些化合物与乙酰化葡萄糖缩合,形成完全保护的葡萄糖氨基化合物。这些化合物在去保护后重新排列,产生阿马多糖产物,在各种合成应用中具有价值(Turner et al., 1999)。

在固相合成中的作用

在组合化学领域,从一级胺和硝基苯磺酰氯制备的聚合物支持的苯磺酰胺至关重要。它们在各种化学转化中充当关键中间体,实现多样化特权骨架的合成(Fülöpová & Soural, 2015)。

对生物膜抑制和细胞毒性研究的贡献

一些硝基苯磺酰胺衍生物,包括与N-(4-氨基丁基)-2-硝基苯磺酰胺相关的化合物,在抑制细菌生物膜和展示轻微细胞毒性方面表现出有希望的结果。这种应用在细菌耐药性和寻找新型抗菌剂的背景下尤为重要(Abbasi et al., 2020)。

在选择性酰化中的用途

N-(4-氨基丁基)-2-硝基苯磺酰胺及其衍生物已被合成用于胺的选择性酰化。这种方法允许在次级胺存在的情况下选择性保护一级胺,由于使用水作为溶剂,对绿色化学实践有重大贡献(Ebrahimi et al., 2015)。

未来方向

属性

IUPAC Name |

N-(4-aminobutyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIRGPMZEKSCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462394 | |

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide | |

CAS RN |

211512-13-9 | |

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)